(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate
Overview
Description
(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C₁₂H₁₆O₄S. It is a derivative of tetrahydrofuran, a cyclic ether, and is often used in organic synthesis due to its reactivity and functional group compatibility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of tetrahydrofuran with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The tetrahydrofuran ring can undergo oxidation to form lactones or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.
Major Products
Nucleophilic Substitution: Products include ethers, thioethers, and amines.
Oxidation: Products include lactones and carboxylic acids.
Reduction: Products include alcohols and diols.
Scientific Research Applications
(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate is used in various scientific research applications:
Biology: It is used in the modification of biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate involves its reactivity as a sulfonate ester. The sulfonate group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The tetrahydrofuran ring provides structural stability and can participate in ring-opening reactions under certain conditions .
Comparison with Similar Compounds
Similar Compounds
(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate: Known for its reactivity and use in organic synthesis.
This compound: Similar in structure but may have different reactivity due to variations in substituents.
Uniqueness
This compound is unique due to its combination of a tetrahydrofuran ring and a sulfonate ester group, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis .
Biological Activity
(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate is an organosulfonate ester with the molecular formula C₁₂H₁₆O₄S. This compound is notable for its utility in organic synthesis and medicinal chemistry due to its structural features and reactivity. The sulfonate group enhances its biological activity, making it a subject of interest in various research fields.
Chemical Structure and Properties
The compound consists of a tetrahydrofuran ring attached to a methyl group and a 4-methylbenzenesulfonate group. This structure contributes to its stability while allowing for reactivity through the sulfonate group. The synthesis typically involves the reaction of tetrahydrofuran with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Biological Activity
Recent studies have highlighted the biological activities associated with this compound, particularly in the context of cancer research and potential therapeutic applications.
Anticancer Properties
- Mechanism of Action : The compound has been evaluated for its ability to inhibit specific proteins involved in cancer cell survival, such as Mcl-1 (myeloid cell leukemia-1). It has shown promising results in inducing apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death .
- In Vitro Studies : In cellular assays, this compound demonstrated significant growth inhibition against various cancer cell lines, with a GI50 (the concentration required to inhibit cell growth by 50%) reported at 120 nM .
- In Vivo Studies : Animal models have shown that this compound can effectively reduce tumor burden. For instance, in an AMO-1 xenograft model, treatment resulted in a 60% reduction in tumor growth when administered at a dose of 100 mg/kg .
Case Studies
A notable study involved the evaluation of this compound alongside other compounds within a series aimed at targeting Mcl-1. The results indicated that modifications to the compound could enhance its binding affinity and selectivity against resistant cancer cell lines, suggesting a pathway for developing more effective anticancer agents .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₆O₄S |
CAS Number | 34583-63-6 |
GI50 (Cancer Cell Lines) | 120 nM |
Tumor Growth Inhibition (AMO-1) | 60% at 100 mg/kg |
Properties
IUPAC Name |
oxolan-2-ylmethyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-10-4-6-12(7-5-10)17(13,14)16-9-11-3-2-8-15-11/h4-7,11H,2-3,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMKROMOVVBUIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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